1-Tert-butyl-1H-pyrazole-5-boronic acid
Description
Properties
Molecular Formula |
C7H13BN2O2 |
|---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
(2-tert-butylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-7(2,3)10-6(8(11)12)4-5-9-10/h4-5,11-12H,1-3H3 |
InChI Key |
BEHICXDUSBYTDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1C(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Reaction Conditions
The 4-bromo-1-tert-butyl-1H-pyrazole intermediate is synthesized via substitution reactions involving tert-butyl hydrazine and brominated aromatic precursors. A typical approach involves copper-catalyzed cyclization reactions where tert-butyl hydrazine reacts with 4-bromo-3-nitrotoluene under catalytic conditions involving copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate. This process affords the bromopyrazole with high regioselectivity and yield.
Chemical Reaction Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination of pyrazole ring | N-Bromosuccinimide (NBS), room temperature | 4-Bromo-1H-pyrazole derivatives |
| Alkylation | Potassium tert-butoxide, methyl iodide, THF | 1-tert-butyl substitution |
| Purification | Column chromatography or recrystallization | Pure 4-bromo-1-tert-butyl-1H-pyrazole |
This intermediate is crucial for subsequent boronation steps.
Metalation and Boronation to Form 1-Tert-butyl-1H-pyrazole-5-boronic Acid
Metalation via Lithium-Halogen Exchange
The 4-bromo-1-tert-butyl-1H-pyrazole is subjected to lithium-halogen exchange using organolithium reagents such as n-butyllithium (n-BuLi) at low temperatures (typically -70 to -80 °C) in an inert atmosphere (nitrogen or argon). This step generates the 5-lithiated pyrazole intermediate selectively.
Boronation Reaction
The lithiated intermediate is then quenched with a boron electrophile, commonly triisopropyl borate, to introduce the boronic acid functionality at the 5-position of the pyrazole ring. The reaction mixture is carefully acidified (e.g., with dilute hydrochloric acid) and extracted to isolate the boronic acid.
Representative Experimental Procedure
| Parameter | Details |
|---|---|
| Starting material | 4-bromo-1-tert-butyl-1H-pyrazole |
| Organolithium reagent | n-Butyllithium (1.25 equivalents) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -80 °C during lithiation and boronation |
| Boron reagent | Triisopropyl borate (1.25 equivalents) |
| Quenching agent | 0.5 N HCl aqueous solution |
| Yield | Approximately 70-82% |
| Purification | Column chromatography or recrystallization |
This method yields 1-tert-butyl-1H-pyrazole-5-boronic acid as a white solid with high purity confirmed by 1H NMR and GC analysis.
Alternative Preparation via Boronic Acid Pinacol Ester Intermediates
In some protocols, the boronic acid is isolated as a pinacol ester to improve stability and handling. The preparation involves:
- Formation of 1-tert-butyl-1H-pyrazole-5-boronic acid pinacol ester by reacting the lithiated intermediate with boron pinacol ester reagents.
- Subsequent deprotection or direct use in Suzuki-Miyaura coupling reactions.
This approach is exemplified in patent literature describing the synthesis of 1-substituted pyrazole-4-boronic acid pinacol esters with yields around 80% and high purity (GC > 98%).
Summary Table of Key Preparation Methods
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of pyrazole | NBS, benzoyl peroxide, chloroform, 40-70 °C | 4-bromo-1H-pyrazole derivatives | ~70 | Monitored by HPLC, purified by chromatography |
| Alkylation | Potassium tert-butoxide, methyl iodide, THF | 4-bromo-1-tert-butyl-1H-pyrazole | ~80 | Room temperature, inert atmosphere |
| Lithium-halogen exchange | n-BuLi, THF, -80 °C | 5-lithiated pyrazole intermediate | — | Strict temperature control essential |
| Boronation | Triisopropyl borate, 0.5 N HCl, THF | 1-tert-butyl-1H-pyrazole-5-boronic acid | 70-82 | Acid quenching, purification by chromatography |
| Pinacol ester formation (optional) | Pinacol boronate reagents, similar conditions | Boronic acid pinacol ester | ~80 | Improved stability for storage and use |
Analytical and Characterization Data
- 1H NMR (400 MHz, CDCl3) : Characteristic singlets for tert-butyl group (~1.3 ppm), pyrazole protons (~7.7-7.8 ppm).
- GC Purity : Typically >98% for boronic acid pinacol esters.
- Yield : Generally between 70-82% depending on reaction scale and purification methods.
- Other techniques : HPLC monitoring for reaction completion, column chromatography for purification.
Research Findings and Practical Considerations
- The lithium-halogen exchange step requires low temperatures (-70 to -80 °C) to avoid side reactions and ensure regioselectivity.
- Boronation with triisopropyl borate is preferred due to mild reaction conditions and good yields.
- The tert-butyl group at N1 provides steric protection and influences the electronic properties of the pyrazole ring, affecting reactivity.
- Boronic acid pinacol esters are often preferred intermediates for cross-coupling reactions due to their enhanced stability.
- The synthetic routes are scalable and adaptable for isotopically labeled compounds, as demonstrated in recent isotope labeling studies.
Chemical Reactions Analysis
Types of Reactions: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boron-containing reduced products.
Substitution: Participation in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in cross-coupling reactions.
Major Products: The major products formed from these reactions include various boronic acid derivatives and coupled products, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(1-tert-butyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-tert-butyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This process leads to the formation of a new carbon-carbon bond, with the boronic acid acting as a nucleophile .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
Table 2: Reaction Yields in Suzuki Couplings
Biological Activity
1-Tert-butyl-1H-pyrazole-5-boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-Tert-butyl-1H-pyrazole-5-boronic acid has the molecular formula C₇H₁₃BN₂O₂ and a molecular weight of approximately 168 g/mol. The compound is characterized by a boronic acid functional group attached to a pyrazole ring, which plays a crucial role in its biological activity. Its structural features enable it to interact with various biological targets, influencing numerous biochemical pathways.
The mechanism of action for 1-tert-butyl-1H-pyrazole-5-boronic acid primarily involves its ability to form hydrogen bonds and engage in other intermolecular interactions with biological molecules. This facilitates its binding to enzymes and receptors, modulating their activity and leading to observed biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression, making it a candidate for anticancer therapies.
- Modulation of Signaling Pathways : It can influence pathways related to cell growth and apoptosis, which are critical in cancer treatment.
Biological Activities
Research indicates that 1-tert-butyl-1H-pyrazole-5-boronic acid exhibits a wide range of biological activities:
- Anticancer Properties : Studies have shown that boronic acids can inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds similar to 1-tert-butyl-1H-pyrazole-5-boronic acid have demonstrated efficacy against BRAF mutant melanoma cell lines by inhibiting oncogenic signaling pathways .
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Research has indicated that compounds derived from pyrazoles exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The pyrazole nucleus has been recognized for its anti-inflammatory properties. Compounds synthesized from this scaffold have shown significant inhibition of inflammation in preclinical models .
Case Studies and Research Findings
Several studies have investigated the biological activities of 1-tert-butyl-1H-pyrazole-5-boronic acid and its derivatives:
Comparative Analysis
To further understand the biological potential of 1-tert-butyl-1H-pyrazole-5-boronic acid, it is essential to compare it with other related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid | Enhanced reactivity for further functionalization | Contains a bromine atom at the 5-position |
| 1-Tert-butoxycarbonyl-1H-pyrazole-4-boronic acid | Enzyme inhibitor | Boronic acid moiety allows participation in cross-coupling reactions |
| 5-Chloro-1-tert-butyl-1H-pyrazole-4-carboxylic acid | Modified chemical properties affecting biological activity | Contains chlorine at the 5-position |
Q & A
Q. Key Data :
- Coupling efficiency with 4-iodotoluene: ~70% yield (tert-butyl) vs. ~85% yield (methyl analog) .
- Half-life in aqueous buffer (pH 7): 48 hours (tert-butyl) vs. 24 hours (unsubstituted pyrazole boronic acid) .
What methodologies are employed to study the interaction of 1-Tert-butyl-1H-pyrazole-5-boronic acid with biological targets, such as enzymes or proteins?
Advanced Research Focus
Interaction studies utilize:
- X-ray crystallography : Resolves binding modes with active sites (e.g., serine proteases) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
- Molecular docking : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .
For example, the compound’s boronic acid group forms reversible covalent bonds with catalytic serine residues in proteases, making it a candidate for inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
